3-Etoxi-1,2,4-ditiazol-5-ona

Descripción general

Descripción

5-ethoxy-3H-1,2,4-dithiazol-3-one is a chemical compound that has garnered attention for its efficiency as a sulfurizing reagent. It is particularly noted for its application in the synthesis of phosphorothioate-containing oligonucleotides, which are important in nucleic acid research .

Aplicaciones Científicas De Investigación

5-ethoxy-3H-1,2,4-dithiazol-3-one is widely used in the synthesis of phosphorothioate-containing oligonucleotides. These oligonucleotides are crucial in nucleic acid research, particularly for the development of antisense oligonucleotides, which are used to inhibit gene expression . Additionally, phosphorothioate analogues are employed in mechanistic studies on DNA-protein and RNA-protein interactions, as well as in the development of therapeutic agents .

Mecanismo De Acción

Target of Action

3-Ethoxy-1,2,4-dithiazole-5-one (EDITH) is primarily used as a sulfurizing reagent in the synthesis of oligonucleotides . Its primary targets are the phosphorus atoms in the oligonucleotide structure .

Mode of Action

EDITH interacts with its targets through a nucleophilic attack on the phosphorus atom at sulfur . This interaction results in the formation of a phosphonium intermediate . The intermediate then decomposes to form the corresponding phosphorothioate and isocyanate/isothiocyanate species .

Biochemical Pathways

The primary biochemical pathway affected by EDITH is the synthesis of phosphorothioate oligonucleotides . The introduction of a non-bridging sulfur atom into phosphodiester linkages is typically achieved by chemical synthesis via either the phosphoramidite approach or the H-phosphonate approach . EDITH plays a crucial role in this process as a sulfurizing reagent .

Result of Action

The result of EDITH’s action is the successful synthesis of phosphorothioate oligonucleotides . These modified oligonucleotides are an important class of analogues with potential applications in molecular biology and therapeutic interventions .

Action Environment

The efficiency of EDITH as a sulfurizing reagent has been evaluated in various solvents such as acetonitrile, DCM, THF, and toluene at 25 °C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-ethoxy-3H-1,2,4-dithiazol-3-one can be synthesized through the reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride. The relative amounts of the product formed depend significantly on the solvent used. For instance, diethyl ether favors the formation of 3-ethoxy-1,2,4-dithiazole-5-one, while chloroform favors the formation of 3,5-diethoxy-1,2,4-thiadiazole .

Industrial Production Methods: While specific industrial production methods for 3-ethoxy-1,2,4-dithiazole-5-one are not extensively documented, the compound’s synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protecting groups and controlled reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 5-ethoxy-3H-1,2,4-dithiazol-3-one primarily undergoes sulfurization reactions. It is an efficient sulfurizing agent for phosphorus(III) compounds, such as triphenyl phosphite .

Common Reagents and Conditions: The sulfurization reactions involving 3-ethoxy-1,2,4-dithiazole-5-one are typically conducted in solvents like acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and toluene at room temperature (25°C) .

Major Products Formed: The major products formed from these reactions include phosphorothioates and isocyanate/isothiocyanate species. The reaction pathway involves the initial nucleophilic attack of phosphorus at sulfur, followed by the decomposition of the phosphonium intermediate .

Comparación Con Compuestos Similares

5-ethoxy-3H-1,2,4-dithiazol-3-one is compared with other sulfurizing agents such as phenylacetyl disulfide (PADS), H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage reagent), and tetraethylthiuram disulfide (TETD). Among these, 3-ethoxy-1,2,4-dithiazole-5-one is noted for its higher reactivity and efficiency in sulfurization reactions . Similar compounds include 3-phenoxy-1,2,4-dithiazole-5-one and 3-phenylthio-1,2,4-dithiazole-5-one, which also exhibit high sulfurizing efficiency .

Propiedades

IUPAC Name |

5-ethoxy-1,2,4-dithiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c1-2-7-4-5-3(6)8-9-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIJZXUDFRSADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=O)SS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

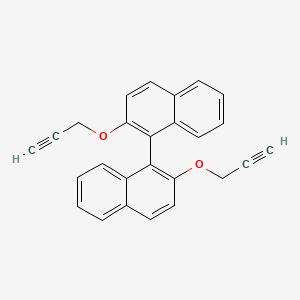

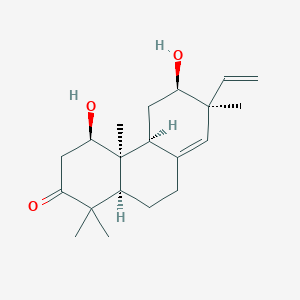

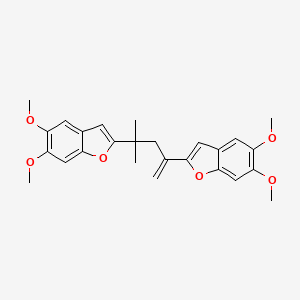

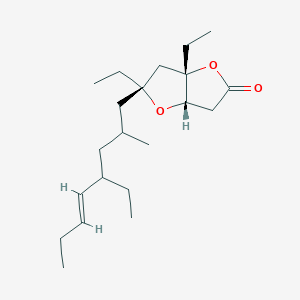

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-Ethoxy-1,2,4-dithiazole-5-one considered a superior sulfurizing agent compared to commercially available options? What makes its reaction mechanism unique?

A1: Research indicates that 3-Ethoxy-1,2,4-dithiazole-5-one, along with its 3-phenoxy and 3-phenylthio counterparts, demonstrates significantly faster reaction kinetics in sulfurization reactions compared to conventional reagents like PADS, TETD, and Beaucage's reagent []. This enhanced reactivity stems from its unique reaction pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole](/img/structure/B1248179.png)

![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)

![N-[(2S,3S,4R)-4-[(N'-benzyl-N-cyanocarbamimidoyl)amino]-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-6-yl]acetamide](/img/structure/B1248183.png)